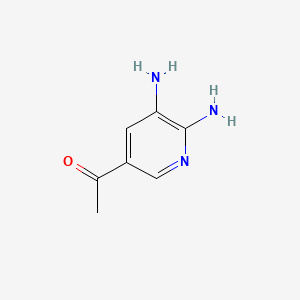

5-Acetyl-2,3-diaminopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetyl-2,3-diaminopyridine, also known as Amifampridine, is a drug predominantly used in the treatment of a number of rare muscle diseases . The free base form of the drug has been used to treat congenital myasthenic syndromes and Lambert–Eaton myasthenic syndrome (LEMS) since the 1990s . It is a quaternary ammonium compound that blocks presynaptic potassium channels, subsequently prolonging the action potential and increasing presynaptic calcium concentrations .

Synthesis Analysis

The synthesis of 5-Acetyl-2,3-diaminopyridine involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step .Molecular Structure Analysis

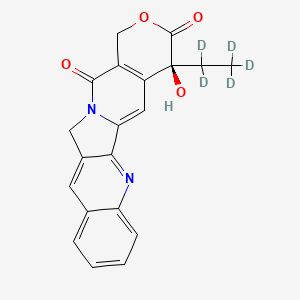

The molecular structure of 5-Acetyl-2,3-diaminopyridine is characterized by an imidazole ring fused with a pyridine moiety . The group contains compounds with different biological activity . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions of 5-Acetyl-2,3-diaminopyridine involve the reaction of 2,3-diaminopyridine with 5-R-2-hydroxybenzaldehyde (R = F, Cl, Br) with [Fe(III), Ni(II), Co(III), V(IV) and U(VI)] ions . The reaction of 2,3-diaminopyridine with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride 22 with chloroacetonitrile 23, also exists .Physical And Chemical Properties Analysis

5-Acetyl-2,3-diaminopyridine is a pale yellow to pale brown crystalline powder that melts at about 218–220 °C (424–428 °F) under decomposition . It is readily soluble in methanol, ethanol, and hot water, but only slightly in diethyl ether .Aplicaciones Científicas De Investigación

Neuromuscular Disorders Treatment : 3,4-Diaminopyridine, a compound similar to 5-Acetyl-2,3-diaminopyridine, has been studied for its efficacy in treating Lambert–Eaton Myasthenic Syndrome (LEMS). It enhances acetylcholine release at the neuromuscular synapse, showing potential for neuromuscular transmission improvement (Wirtz et al., 2009).

Pharmaceutical Stability : Research on the stability of 3,4-Diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, has been conducted to determine degradation pathways and chemical structures of degradation products. This has implications for pharmaceutical formulation and shelf-life (Raust et al., 2007).

Chemical Synthesis and Characterization : A study focused on the synthesis and spectral characterization of unsymmetrical Schiff bases derived from 2,3-diaminopyridine, a related compound. This research contributes to the understanding of the chemical behavior and potential applications of these compounds (Opozda et al., 2003).

Antimicrobial Activity : Pyridine derivatives, including those similar to 5-Acetyl-2,3-diaminopyridine, have been synthesized and tested for antimicrobial activities. This demonstrates their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Catalysis in Chemical Reactions : Derivatives of 3,4-diaminopyridine, a relative of 5-Acetyl-2,3-diaminopyridine, have been studied as catalysts for acyl-transfer reactions. This research informs the design of catalysts in organic synthesis (Held et al., 2007).

Insecticidal Properties : Certain pyridine derivatives have been synthesized and evaluated for insecticidal properties against cowpea aphids. This shows the potential of 5-Acetyl-2,3-diaminopyridine and similar compounds in pest control applications (Bakhite et al., 2014).

Ion Channel Blocking : 3,4-Diaminopyridine has been found to be a potent blocker of potassium channels in squid axon membranes, suggesting similar potential for 5-Acetyl-2,3-diaminopyridine in neuroscience and pharmacology (Kirsch & Narahashi, 1978).

Anticancer Potential : The synthesis of novel compounds related to 2,3-diaminopyridine and their evaluation for anticancer activities has been explored, highlighting the potential therapeutic applications of such compounds (Abdel-megeed et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

Amifampridine phosphate has orphan drug status in the EU for Lambert–Eaton myasthenic syndrome and Catalyst holds both an orphan designation and a breakthrough therapy designation in the US . In May 2019, the U.S. Food and Drug Administration (FDA) approved amifampridine tablets under the trade name Ruzurgi for the treatment of Lambert-Eaton myasthenic syndrome (LEMS) in patients 6 to less than 17 years of age . This is the first FDA approval of a treatment specifically for pediatric patients with LEMS .

Propiedades

IUPAC Name |

1-(5,6-diaminopyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAYZPGADABAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2,3-diaminopyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)